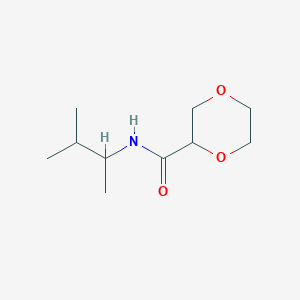
3,4-difluoro-N-(furan-3-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-difluoro-N-(furan-3-ylmethyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it an attractive target for researchers in various fields.
Mecanismo De Acción
The exact mechanism of action of 3,4-difluoro-N-(furan-3-ylmethyl)benzamide is not yet fully understood. However, studies have shown that the compound works by inhibiting certain enzymes and signaling pathways that are involved in inflammation, cell proliferation, and viral replication. This inhibition leads to a reduction in the activity of these processes, which can result in the suppression of disease symptoms.
Biochemical and Physiological Effects:
Studies have shown that 3,4-difluoro-N-(furan-3-ylmethyl)benzamide has a wide range of biochemical and physiological effects. These effects include the inhibition of cell proliferation, the induction of apoptosis (programmed cell death), and the suppression of inflammation. The compound has also been found to have anti-viral properties, which may be useful in the treatment of viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,4-difluoro-N-(furan-3-ylmethyl)benzamide in lab experiments is its wide range of biochemical and physiological effects. This makes it a versatile compound that can be used in a variety of different experiments. Another advantage is that the compound is relatively easy to synthesize, which makes it readily available for research purposes.
One limitation of using 3,4-difluoro-N-(furan-3-ylmethyl)benzamide in lab experiments is that its mechanism of action is not yet fully understood. This makes it difficult to predict its effects in certain experimental conditions. Another limitation is that the compound may have off-target effects, which could lead to unintended consequences in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving 3,4-difluoro-N-(furan-3-ylmethyl)benzamide. One area of research could focus on the compound's potential as a therapeutic agent for the treatment of autoimmune disorders. Another area of research could focus on the compound's anti-viral properties, with the goal of developing new treatments for viral infections. Additionally, research could be conducted to better understand the compound's mechanism of action, which could lead to the development of more targeted therapies.
Métodos De Síntesis
The synthesis of 3,4-difluoro-N-(furan-3-ylmethyl)benzamide involves a series of chemical reactions. The starting materials for this synthesis are 3,4-difluorobenzaldehyde and furfurylamine. These two compounds are reacted in the presence of a catalyst to form the intermediate 3,4-difluoro-N-(furan-3-ylmethyl)benzaldehyde. This intermediate is then reacted with ammonia to form the final product, 3,4-difluoro-N-(furan-3-ylmethyl)benzamide.
Aplicaciones Científicas De Investigación
3,4-difluoro-N-(furan-3-ylmethyl)benzamide has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the compound's potential as a therapeutic agent for the treatment of various diseases. Studies have shown that 3,4-difluoro-N-(furan-3-ylmethyl)benzamide has anti-inflammatory, anti-tumor, and anti-viral properties, making it a potential candidate for the treatment of diseases such as cancer, HIV, and autoimmune disorders.
Propiedades
IUPAC Name |
3,4-difluoro-N-(furan-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO2/c13-10-2-1-9(5-11(10)14)12(16)15-6-8-3-4-17-7-8/h1-5,7H,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEVIAMONUVHBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCC2=COC=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

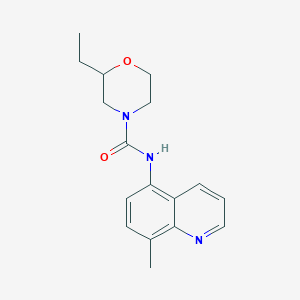
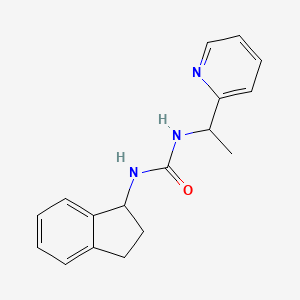
![(5-chloro-2-fluorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526386.png)

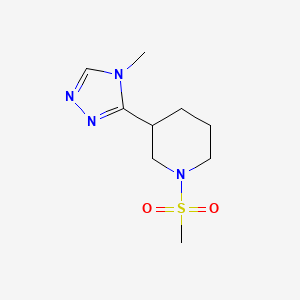
![(4-chloro-2-fluorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526409.png)
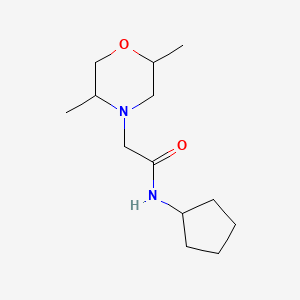
![(2-chlorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526427.png)
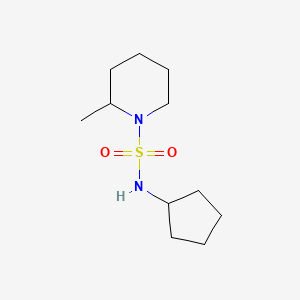
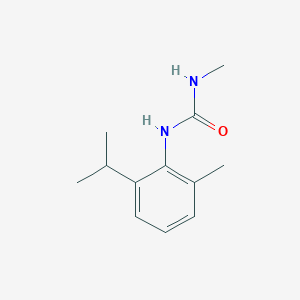
![1-[(4-Hydroxyphenyl)methyl]-1-methyl-3-(2,4,6-trimethylphenyl)urea](/img/structure/B7526451.png)
![1-[Cyclopropyl-(dimethylsulfamoylamino)methyl]-4-methylbenzene](/img/structure/B7526453.png)

